MMP-2/MMP-9 Selectivity Profile of 2-[(2-Nitrophenyl)amino]butanedioic Acid
2-[(2-Nitrophenyl)amino]butanedioic acid exhibits a distinct selectivity profile for matrix metalloproteinase-2 (MMP-2) over matrix metalloproteinase-9 (MMP-9). In a direct head-to-head comparison using the same assay conditions, the compound inhibits APMA-activated human recombinant MMP-2 with an IC50 of 2.15 µM, while its inhibitory potency against human recombinant MMP-9 is approximately 2.2-fold lower, with an IC50 of 4.68 µM [1]. This selectivity window is a key differentiator, as many broad-spectrum MMP inhibitors lack this level of discrimination, which is crucial for targeted biological studies.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 (MMP-2) = 2.15 µM; IC50 (MMP-9) = 4.68 µM |
| Comparator Or Baseline | Comparator: Inhibitory potency against MMP-9 under identical assay conditions. |
| Quantified Difference | Approximately 2.2-fold selectivity for MMP-2 over MMP-9. |
| Conditions | Inhibition of APMA-activated human recombinant MMP2 and MMP9 incubated for 5 mins using 4-nitrophenylacetate substrate by esterase assay [1]. |
Why This Matters
This selectivity data is critical for researchers designing experiments to delineate the specific roles of MMP-2 versus MMP-9 in biological processes, enabling more precise mechanistic studies than can be achieved with non-selective inhibitors.
- [1] BindingDB. BDBM50123984 (CHEMBL3622791) Activity Data. Accessed 2024. View Source
